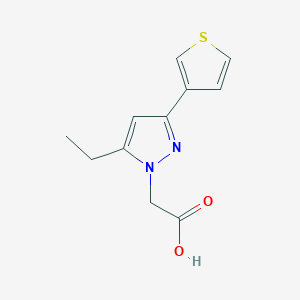

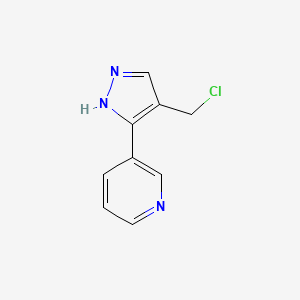

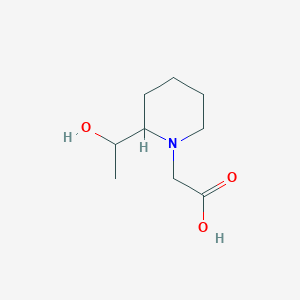

![molecular formula C10H12ClN3 B1482312 7-(クロロメチル)-6-シクロプロピル-1-メチル-1H-イミダゾ[1,2-b]ピラゾール CAS No. 2092040-03-2](/img/structure/B1482312.png)

7-(クロロメチル)-6-シクロプロピル-1-メチル-1H-イミダゾ[1,2-b]ピラゾール

概要

説明

The compound “7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives is a significant area of organic chemistry due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . The synthesis involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .Molecular Structure Analysis

The molecular structure of “7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole” consists of a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis

Pyrazole-containing compounds are influential families of N-heterocycles due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole” include its molecular formula C11H14ClN3 and molecular weight 223.7 g/mol. Further properties such as color, density, hardness, melting point, and boiling point are not specified in the search results.科学的研究の応用

医薬品化学: 抗がん剤

ピラゾール誘導体は、その抗がん特性について広く研究されてきました。それらはキナーゼ阻害剤として作用し、癌細胞のシグナル伝達経路を阻害することができます。 この化合物のクロロメチル基とシクロプロピル基は、特定のキナーゼへの結合能力を高め、新しい標的型がん治療法の開発につながる可能性があります .

農業化学: 殺虫剤

農業では、ピラゾール誘導体は、幅広い害虫に効果的な殺虫剤を製造するために使用されます。 7-(クロロメチル)-6-シクロプロピル-1-メチル-1H-イミダゾ[1,2-b]ピラゾールの構造的ユニークさは、特異性が高く、環境への影響が低い新規殺虫剤の開発につながる可能性があります .

材料科学: 有機半導体

ピラゾールの電子特性は、有機半導体での使用に適しています。 この化合物は、その特定の置換基により、有機発光ダイオード(OLED)または有機光起電素子(OPV)用の半導体材料を作成するために使用できる可能性があります .

生有機化学: 酵素阻害

ピラゾール誘導体は、さまざまな酵素を阻害することが知られており、これは糖尿病や炎症などの疾患の治療に不可欠です。 問題の化合物は、その酵素阻害能力について検討することができ、代謝性疾患の新しい治療法につながる可能性があります .

分析化学: クロマトグラフィー分析

ピラゾール誘導体のユニークな構造は、クロマトグラフィー法で他の化合物を分離または同定するために利用できます。7-(クロロメチル)-6-シクロプロピル-1-メチル-1H-イミダゾ[1,2-b]ピラゾールは、分析技術で標準物質または誘導化剤として使用できます .

グリーンケミストリー: 水系合成

ピラゾール誘導体の合成は、水系反応など、よりグリーンな方法に移行しています。 この化合物は、環境に優しいプロセスを使用して合成することができ、化学合成の環境フットプリントを削減します .

作用機序

Target of Action

Similar compounds, such as pyrazole-thiazole carboxamide derivatives, have been found to target succinate dehydrogenase (sdh), an important membrane complex in the tricarboxylic acid cycle . SDH provides energy for the growth of pathogenic bacteria .

Biochemical Pathways

It can be inferred from related compounds that it may affect the tricarboxylic acid cycle by inhibiting the action of succinate dehydrogenase .

Result of Action

Related compounds have shown significant cytotoxic activities against certain cell lines .

実験室実験の利点と制限

7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole has several advantages for laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time. In addition, it has been found to possess a range of biochemical and physiological effects, making it a useful tool for investigating the mechanisms of action of various diseases. However, there are some limitations to using 7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole in laboratory experiments. For example, it is not yet fully understood how 7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole works, and further research is needed to elucidate its mechanism of action. In addition, 7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole is not yet approved for clinical use, and further studies are needed to evaluate its safety and efficacy in humans.

将来の方向性

The potential therapeutic applications of 7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole are still being explored. Further studies are needed to investigate its mechanism of action and biochemical and physiological effects. In addition, further research is needed to evaluate its safety and efficacy in humans. Furthermore, 7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole could be used in combination with other compounds to develop more effective therapeutic strategies for various diseases. Finally, 7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole could be used to investigate the mechanisms of action of other compounds and to develop new therapeutic agents.

Safety and Hazards

The safety data sheet for a similar compound, pyrazole, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the target organ being the respiratory system .

特性

IUPAC Name |

7-(chloromethyl)-6-cyclopropyl-1-methylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3/c1-13-4-5-14-10(13)8(6-11)9(12-14)7-2-3-7/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTAVTMNBNMTAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN2C1=C(C(=N2)C3CC3)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

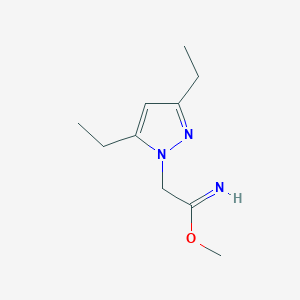

![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482230.png)

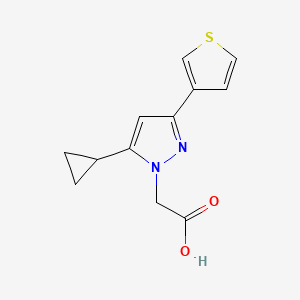

![2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482231.png)

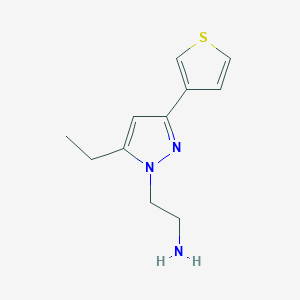

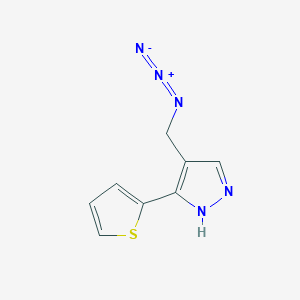

![2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482232.png)

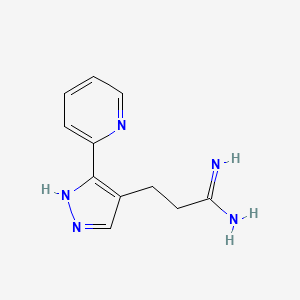

![N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1482235.png)

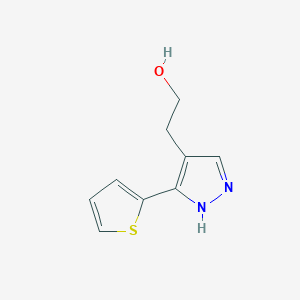

![(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482236.png)